molecular formula C14H10ClFN4OS B383331 N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 496026-05-2

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Cat. No.: B383331
CAS No.: 496026-05-2
M. Wt: 336.8g/mol
InChI Key: KJIYBVMBRVMOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C14H10ClFN4OS and its molecular weight is 336.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, with the CAS number 671199-23-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H12ClFN4OS
  • Molecular Weight : 386.83 g/mol
  • Structural Components :
    • A chloro and fluoro-substituted phenyl group.
    • A sulfanyl linkage.
    • A triazole moiety integrated with a pyridine structure.

This unique combination of functional groups enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can bind to active sites of specific enzymes, modulating their activity. This property is crucial for therapeutic applications targeting diseases where enzyme regulation is vital.
  • Receptor Interaction : It may also interact with various receptors involved in cellular signaling pathways. For instance, studies indicate that derivatives similar to this compound can inhibit the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a role in inflammatory responses and autoimmune diseases .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that related triazolopyridine derivatives exhibited potent inhibitory activity against RORγt, with IC50 values as low as 41 nM . Such potency suggests that this compound may possess similar or enhanced inhibitory effects.
  • In Vivo Efficacy :
    • In animal models, compounds with similar structures were shown to suppress IL-17A production in a dose-dependent manner, indicating potential applications in treating inflammatory conditions like psoriasis . The modulation of cytokine production highlights the compound's therapeutic promise.
  • ADME Profiles :
    • Absorption, distribution, metabolism, and excretion (ADME) studies are critical for understanding the pharmacokinetics of this compound. Preliminary assessments suggest favorable stability and bioavailability profiles compared to other similar compounds .

Comparative Analysis of Similar Compounds

Compound NameIC50 (nM)Mechanism of ActionTherapeutic Potential
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide41RORγt InhibitionAutoimmune diseases
Compound 5a (related derivative)130Cytokine modulationInflammatory diseases

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4OS/c15-10-7-9(4-5-11(10)16)17-13(21)8-22-14-19-18-12-3-1-2-6-20(12)14/h1-7H,8H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIYBVMBRVMOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.